3-(4-bromophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one is a synthetic organic compound that belongs to the class of furochromenes This compound is characterized by the presence of a bromophenyl group, two methyl groups, and a furochromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furochromene Core: This step involves the cyclization of an appropriate precursor, such as a chromene derivative, in the presence of a suitable catalyst and under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-bromophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one
- 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
3-(4-bromophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one is unique due to its specific furochromene core structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H13BrO3 |
---|---|
Molecular Weight |
369.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-4,9-dimethylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C19H13BrO3/c1-10-7-15-18(11(2)8-16(21)23-15)19-17(10)14(9-22-19)12-3-5-13(20)6-4-12/h3-9H,1-2H3 |
InChI Key |
SJIWMUDTJFLISD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=CO3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.